
Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate
Descripción general
Descripción
“Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate” is a chemical compound with the molecular formula C13H15NO3. It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate” consists of a 2-oxindole core, which is a prevalent moiety in many natural products and drugs . The compound also contains a carboxylate group attached to the 5-position of the 2-oxindole ring.Physical And Chemical Properties Analysis
“Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate” has a predicted boiling point of 436.8±45.0 °C and a predicted density of 1.152±0.06 g/cm3 . The compound is solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
“Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate” can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Construction of Alkaloids
This compound can be used in the construction of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products .
Synthesis of 2-Oxindole Derivatives
“Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate” can be used in the synthesis of 2-oxindole derivatives . 2-Oxindoles are a group of endogenous hetero-aromatic organic compounds found in the tissues and bodily fluids of mammals and in natural products in different plants .
Drug Discovery Programs
This compound can be used in contemporary probe and drug-discovery programs for the synthesis of chiral compounds using desirable scaffolds with high structural diversity . The new synthetic techniques are generally simple to apply for the synthesis of other similar scaffolds .
Bioactive Product Design
“Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate” can be used in the bioactive product design . The data compiled provides broad information related to the bioactive product design, development, and applications of 2-oxindoles .
Investigation of Novel Reactions
This compound can be used for the investigation of novel reactions . The reported techniques will be helpful for the investigation of novel reactions in the future .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate is a derivative of indole . Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities .
Propiedades
IUPAC Name |
methyl 1,3,3-trimethyl-2-oxoindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2)9-7-8(11(15)17-4)5-6-10(9)14(3)12(13)16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWJMLXPUZSJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)OC)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001008899 | |
| Record name | Methyl 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate | |
CAS RN |
896161-14-1 | |
| Record name | Methyl 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



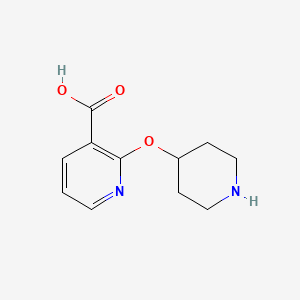
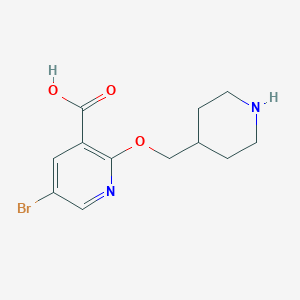
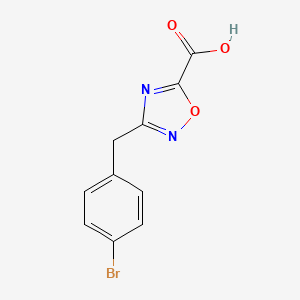
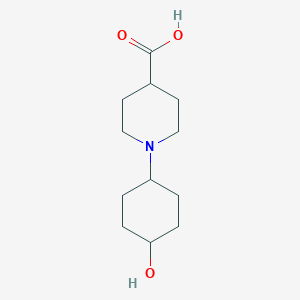




![Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1391626.png)
![4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinic acid](/img/structure/B1391627.png)
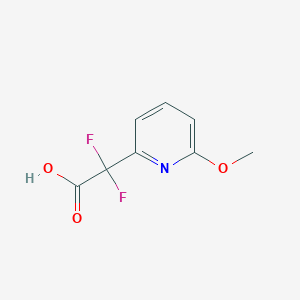
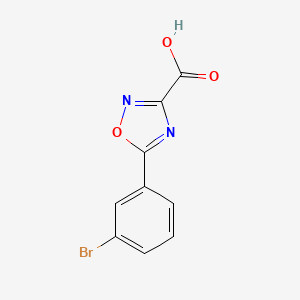
![(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1391631.png)
![1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone](/img/structure/B1391633.png)